![molecular formula C14H9BrN2 B12545797 Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- CAS No. 147300-16-1](/img/structure/B12545797.png)
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-bromophenyl group and an imino-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- typically involves the reaction of 4-bromobenzaldehyde with benzonitrile in the presence of a suitable catalyst. One common method is the condensation reaction where 4-bromobenzaldehyde reacts with benzonitrile under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can further enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as in Suzuki cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, often use aryl boronic acids as reagents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Bromobenzonitrile: Shares the bromobenzonitrile core but lacks the imino-methyl linkage.
4-Iodobenzonitrile: Similar structure with iodine instead of bromine.
4-Chlorobenzonitrile: Similar structure with chlorine instead of bromine.
Uniqueness
Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is unique due to its imino-methyl linkage, which imparts distinct chemical properties and reactivity compared to other halogenated benzonitriles. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
CAS番号 |
147300-16-1 |
|---|---|
分子式 |
C14H9BrN2 |
分子量 |
285.14 g/mol |
IUPAC名 |
4-[(4-bromophenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C14H9BrN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H |
InChIキー |
NTQLGAMAYGGBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
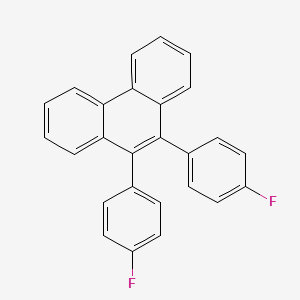
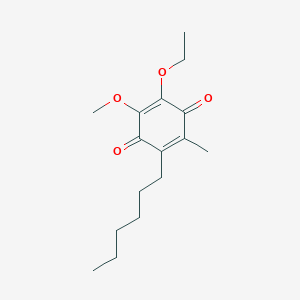
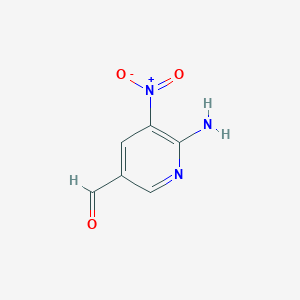
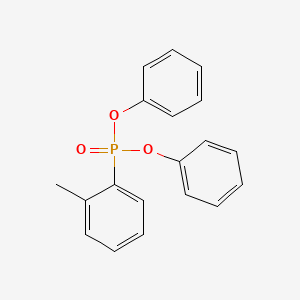
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

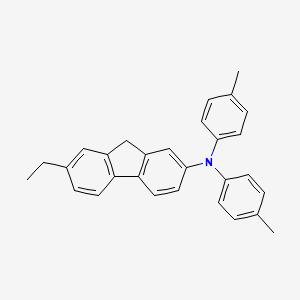
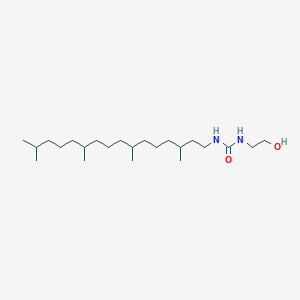
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
